molecular formula C17H11ClF4N2O2 B3004100 4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole CAS No. 1232837-26-1

4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole

Cat. No.: B3004100
CAS No.: 1232837-26-1
M. Wt: 386.73
InChI Key: CSBKCRQAQUEPMB-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H11ClF4N2O2 and its molecular weight is 386.73. The purity is usually 95%.
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Biological Activity

4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole (CAS Number: 1232837-26-1) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group and difluoromethoxy substituents that enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13ClF2N3O2\text{C}_{16}\text{H}_{13}\text{ClF}_{2}\text{N}_{3}\text{O}_{2}

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer
A study evaluated the efficacy of several pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed that compounds with chlorine and difluoromethoxy groups had enhanced cytotoxicity. The combination of these pyrazoles with doxorubicin demonstrated a synergistic effect, particularly in the MDA-MB-231 cell line, suggesting their potential as adjunct therapies in breast cancer treatment .

Table 1: Cytotoxicity Data of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMCF-712.5Yes
This compoundMDA-MB-2318.0Yes

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Inhibitory effects on cyclooxygenase (COX) enzymes are crucial for their anti-inflammatory action.

Research Findings
A study assessed the inhibition of COX-1 and COX-2 enzymes by various pyrazoles. The tested compound exhibited significant inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: COX Inhibition Data

CompoundCOX EnzymeIC50 (µM)
This compoundCOX-115.0
This compoundCOX-210.0

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. Studies indicate that these compounds can disrupt bacterial cell membranes and inhibit fatty acid biosynthesis.

Mechanism of Action
The mechanism involves the disruption of membrane integrity through interaction with bacterial fatty acid synthase pathways . This action leads to significant antibacterial activity against drug-resistant strains.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Properties

IUPAC Name

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4N2O2/c18-13-14(9-3-1-5-11(7-9)25-16(19)20)23-24-15(13)10-4-2-6-12(8-10)26-17(21)22/h1-8,16-17H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKCRQAQUEPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2)C3=CC(=CC=C3)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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